molecular formula C24H43N3O6 B112250 Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 204197-26-2

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B112250
M. Wt: 469.6 g/mol
InChI Key: KRVXFXVPQJBLFE-DDWIOCJRSA-N
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Description

The compound contains several functional groups, including an allyloxy carbonyl group, a tert-butoxycarbonyl (BOC) group, and an amino group. The BOC group is a common protecting group in organic synthesis .


Synthesis Analysis

Tertiary butyl esters, such as the BOC group in this compound, find large applications in synthetic organic chemistry. A method for the direct introduction of the BOC group into a variety of organic compounds has been developed using flow microreactor systems .


Molecular Structure Analysis

The tert-butyl group in this compound is known for its unique reactivity pattern due to its crowded structure .


Chemical Reactions Analysis

The tert-butyl group is used in various chemical transformations, and it has relevance in biosynthetic and biodegradation pathways .

Scientific Research Applications

Synthesis and Applications The compound serves as a crucial intermediate in the synthesis of biologically significant molecules. For instance, its variant has been synthesized as a key intermediate for Biotin, a water-soluble vitamin crucial in the metabolic cycle for carbon dioxide fixation and biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014). Additionally, the acylation of histidine has produced Nα,Nim-di-tert-alkoxycarbonyl derivatives, which have been studied for their unique properties, including forming salts with dicyclohexylamine (Pozdnev, 1980).

Chemical Modifications and Drug Design The compound's derivatives have been explored for their potential in new drug design, highlighting the compound's versatility in synthesizing structurally complex molecules like enantiomerically pure N-cyclohexyl compounds and benzodiazepines (Lecinska et al., 2010).

Corrosion Inhibition Studies The compound and its derivatives have been evaluated for their corrosion inhibition properties, indicating its potential in industrial applications, especially in petroleum/water corrosive mixtures (Hassanzadeh et al., 2007).

Future Directions

The use of the tert-butyl group in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways suggest possible applications in biocatalytic processes .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(prop-2-enoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O6.C12H23N/c1-5-6-19-10(17)13-7-8(9(15)16)14-11(18)20-12(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,18)(H,15,16);11-13H,1-10H2/t8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRVXFXVPQJBLFE-DDWIOCJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373157
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclohexylamine (R)-3-(((allyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

204197-26-2
Record name N-(tert-Butoxycarbonyl)-3-({[(prop-2-en-1-yl)oxy]carbonyl}amino)-D-alanine--N-cyclohexylcyclohexanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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